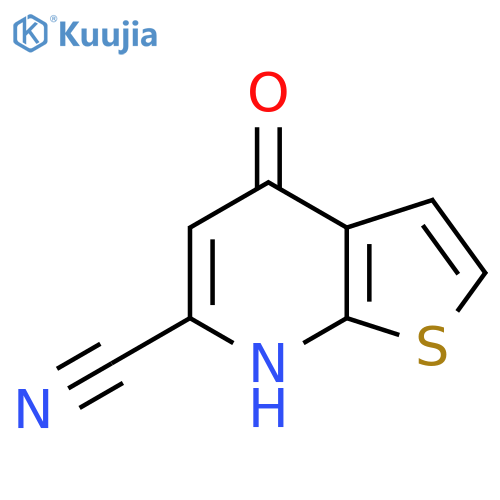

Cas no 2092277-16-0 (4-hydroxythieno2,3-bpyridine-6-carbonitrile)

2092277-16-0 structure

商品名:4-hydroxythieno2,3-bpyridine-6-carbonitrile

CAS番号:2092277-16-0

MF:C8H4N2OS

メガワット:176.195159912109

MDL:MFCD34562828

CID:5617642

PubChem ID:131323773

4-hydroxythieno2,3-bpyridine-6-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2092277-16-0

- 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile

- EN300-28658123

- 4-hydroxythieno2,3-bpyridine-6-carbonitrile

-

- MDL: MFCD34562828

- インチ: 1S/C8H4N2OS/c9-4-5-3-7(11)6-1-2-12-8(6)10-5/h1-3H,(H,10,11)

- InChIKey: VKOPHNCALAFIMS-UHFFFAOYSA-N

- ほほえんだ: S1C=CC2C(C=C(C#N)NC1=2)=O

計算された属性

- せいみつぶんしりょう: 176.00443393g/mol

- どういたいしつりょう: 176.00443393g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

4-hydroxythieno2,3-bpyridine-6-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28658123-5.0g |

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |

2092277-16-0 | 95% | 5g |

$3562.0 | 2023-06-03 | |

| Enamine | EN300-28658123-10.0g |

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |

2092277-16-0 | 95% | 10g |

$5283.0 | 2023-06-03 | |

| Enamine | EN300-28658123-0.5g |

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |

2092277-16-0 | 95% | 0.5g |

$959.0 | 2023-09-06 | |

| Enamine | EN300-28658123-0.25g |

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |

2092277-16-0 | 95% | 0.25g |

$607.0 | 2023-09-06 | |

| Enamine | EN300-28658123-1.0g |

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |

2092277-16-0 | 95% | 1g |

$1229.0 | 2023-06-03 | |

| 1PlusChem | 1P02AGCA-1g |

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |

2092277-16-0 | 95% | 1g |

$1581.00 | 2023-12-19 | |

| 1PlusChem | 1P02AGCA-50mg |

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |

2092277-16-0 | 95% | 50mg |

$402.00 | 2023-12-19 | |

| Enamine | EN300-28658123-0.05g |

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |

2092277-16-0 | 95% | 0.05g |

$285.0 | 2023-09-06 | |

| Enamine | EN300-28658123-10g |

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |

2092277-16-0 | 95% | 10g |

$5283.0 | 2023-09-06 | |

| 1PlusChem | 1P02AGCA-100mg |

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |

2092277-16-0 | 95% | 100mg |

$589.00 | 2023-12-19 |

4-hydroxythieno2,3-bpyridine-6-carbonitrile 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

2092277-16-0 (4-hydroxythieno2,3-bpyridine-6-carbonitrile) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量